(4-phenylphenyl) 4-undecoxybenzoate
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Overview
Description
(4-phenylphenyl) 4-undecoxybenzoate is an organic compound that belongs to the class of aromatic esters It features a complex structure with a phenyl group attached to another phenyl group, which is further connected to an undecoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-phenylphenyl) 4-undecoxybenzoate typically involves the esterification of 4-undecoxybenzoic acid with 4-phenylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(4-phenylphenyl) 4-undecoxybenzoate can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Nitro derivatives, halogenated aromatics
Scientific Research Applications
(4-phenylphenyl) 4-undecoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of liquid crystalline materials and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, coatings, and adhesives .
Mechanism of Action
The mechanism of action of (4-phenylphenyl) 4-undecoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions with proteins and nucleic acids, potentially affecting their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenyl benzoate: A simpler ester with similar aromatic properties but lacks the undecoxy chain.
4-decyloxybenzoate: Another ester with a different alkoxy chain length, affecting its physical and chemical properties.
Biphenyl derivatives: Compounds with two phenyl rings, similar to (4-phenylphenyl) 4-undecoxybenzoate, but with varying substituents .
Uniqueness
This compound stands out due to its unique combination of a biphenyl structure and a long alkoxy chain. This combination imparts distinct liquid crystalline properties and enhances its potential for various applications in materials science and pharmaceuticals .
Properties
CAS No. |
67627-81-0 |
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Molecular Formula |
C30H36O3 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(4-phenylphenyl) 4-undecoxybenzoate |
InChI |
InChI=1S/C30H36O3/c1-2-3-4-5-6-7-8-9-13-24-32-28-20-18-27(19-21-28)30(31)33-29-22-16-26(17-23-29)25-14-11-10-12-15-25/h10-12,14-23H,2-9,13,24H2,1H3 |
InChI Key |
GPUFTLHKBIXWMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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